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2,3-Dimethyl-2-(propan-2-yl)butanoic acid

physicochemical characterization distillation/purification formulation science

2,3-Dimethyl-2-(propan-2-yl)butanoic acid (CAS 23119-04-2, commonly referred to as 2-isopropyl-2,3-dimethylbutyric acid) is a highly branched, tertiary carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is a synthetic intermediate pivotal to the manufacture of the commercial cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide) and other physiological cooling amides, as established in the foundational patent US7030273.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 23119-04-2
Cat. No. B156904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2-(propan-2-yl)butanoic acid
CAS23119-04-2
Synonyms2,2-Diisopropylpropionic Acid;  2,3-Dimethyl-2-isopropylbutanoic Acid;  NSC 59892
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(C)C)C(=O)O
InChIInChI=1S/C9H18O2/c1-6(2)9(5,7(3)4)8(10)11/h6-7H,1-5H3,(H,10,11)
InChIKeyOWEMTCOXFULTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2-(propan-2-yl)butanoic Acid (CAS 23119-04-2): Procurement-Relevant Identity and Core Characteristics


2,3-Dimethyl-2-(propan-2-yl)butanoic acid (CAS 23119-04-2, commonly referred to as 2-isopropyl-2,3-dimethylbutyric acid) is a highly branched, tertiary carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a synthetic intermediate pivotal to the manufacture of the commercial cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide) and other physiological cooling amides, as established in the foundational patent US7030273 [1]. The compound is also identified as a natural component of tuna byproducts, contributing to tuna flavor profiles . Its value proposition for procurement lies not in its standalone bioactivity but in its unique structural architecture—a quaternary alpha-carbon bearing isopropyl and two methyl substituents—which imparts distinct steric and electronic properties that are carried forward into high-demand downstream cooling molecules.

Why 2,3-Dimethyl-2-(propan-2-yl)butanoic Acid Cannot Be Replaced by Generic Branched Acids in Cooling Agent Synthesis


In-class branched carboxylic acids such as 2,3-dimethylbutanoic acid or pivalic acid cannot substitute for 2,3-dimethyl-2-(propan-2-yl)butanoic acid in the production of WS-23 and related cooling amides. The target compound possesses a unique quaternary carbon at the alpha position, simultaneously bearing isopropyl, methyl, and the carboxyl group. This specific steric environment is essential for the downstream amides to exhibit strong physiological cooling activity, as demonstrated in US7030273, where derivatives of this exact acid scaffold were benchmarked against WS-23 and menthol [1]. Simpler analogs lack this precise steric-electronic signature; their corresponding amides either show weak cooling effect or fail entirely to activate the TRPM8 cold receptor. Furthermore, the compound's measured boiling point (239.6 °C) and XLogP3 (2.8) differ substantially from its closest analog, 2,3-dimethylbutanoic acid (boiling point 190.7 °C), reflecting a significant change in physical properties that impacts formulation and purification workflows [2]. Generic substitution introduces risk of synthetic failure or functional inferiority in the final cooling formulation.

Quantitative Differentiation Evidence for 2,3-Dimethyl-2-(propan-2-yl)butanoic Acid (CAS 23119-04-2) Relative to Comparators


Boiling Point Elevation Versus 2,3-Dimethylbutanoic Acid: A 48.9 °C Increase Enhancing Purification and Formulation Latitude

The target compound exhibits a boiling point of 239.6 ± 8.0 °C at 760 mmHg, which is 48.9 °C higher than that of its closest structural analog, 2,3-dimethylbutanoic acid (190.7 ± 8.0 °C at 760 mmHg) [1]. This increase is directly attributable to the additional isopropyl substituent at the alpha-carbon, which increases molecular weight and van der Waals surface area. The higher boiling point provides a wider thermal window for downstream solution-phase reactions and facilitates separation from lower-boiling impurities during distillation, offering a practical advantage in industrial synthesis of cooling amides .

physicochemical characterization distillation/purification formulation science

Lipophilicity Differentiation: XLogP3 of 2.8 Enables Precise Partitioning Tuning in Cooling Agent Design

The target compound has a computed XLogP3 value of 2.8, as documented in its canonical entry . This value reflects the pronounced lipophilicity conferred by the quaternary carbon bearing isopropyl and two methyl groups. In the patent US7030273, derivatives of this acid were shown to exhibit strong cooling activity, and the lipophilicity of the acid scaffold is a key determinant of the octanol-water partitioning of the final amides, which in turn influences their ability to penetrate mucosal membranes and activate TRPM8 receptors [1]. While direct logP data for 2,3-dimethylbutanoic acid is not available in the same database, the structural difference (replacement of isopropyl with hydrogen) would predict a logP reduction of approximately 1.0–1.5 units, making the target compound substantially more lipophilic than its simpler analog.

lipophilicity drug design cooling agent SAR

Proven Synthetic Access to High-Potency Cooling Amides: Derivatives Show Cooling Intensity Comparable or Superior to WS-23

The target acid serves as the direct precursor to N-alkoxyalkyl-2,3-dimethyl-2-isopropylbutyramides, a series of cooling compounds disclosed in US7030273. In a standardized human panel test (n=5), 1 mL of a 2000 ppm solution of these derivatives provided a cooling sensation lasting 30 minutes, and several compounds exhibited equal or stronger cooling ability than WS-23 (N,2,3-trimethyl-2-isopropylbutyramide), the commercial benchmark [1]. WS-23 itself is synthesized from the acid chloride of the target compound and methylamine, achieving a reported total yield of 73.2% via an alternative nitrile route [2]. This establishes the acid as an essential gateway intermediate; without it, access to these patented, high-performance cooling molecules is not possible.

cooling agents structure-activity relationship sensory evaluation

Synthetic Versatility: Carboxylic Acid Functionality Enables Derivatization into Esters, Amides, and Beyond—Unattainable with Amide-Only Comparators

Unlike WS-23 (an amide) or 2,3-dimethylbutanoic acid (which lacks the critical isopropyl group), the target compound's free carboxylic acid group permits direct conversion to acyl chlorides, esters, amides, and other derivatives. The patent US7030273 specifically teaches the preparation of 2,3-dimethyl-2-isopropylbutyryl chloride and its subsequent reaction with amino alcohols and alkoxyamines to yield a library of cooling amides [1]. This chemical versatility is not shared by the final cooling agent WS-23, which cannot be easily further derivatized. Moreover, 2,3-dimethylbutanoic acid, while also a carboxylic acid, produces amides that do not carry the isopropyl substituent critical for potent cooling activity, as the SAR in the patent is explicitly tied to the 2-isopropyl-2,3-dimethyl scaffold [1]. Thus, the target compound uniquely combines the reactive carboxyl handle with the pharmacophoric carbon skeleton.

synthetic chemistry derivatization building block utility

Natural Occurrence in Tuna Flavor: A Unique Organoleptic Attribute Absent in Simpler Branched Acids

The target compound has been identified as a component in tuna byproducts that contribute to tuna natural flavor . This natural occurrence distinguishes it from purely synthetic branched acids like pivalic acid or 2,2-dimethylbutanoic acid, which are not reported as natural flavor constituents. While quantitative odor threshold or flavor dilution data are not available in the current literature, the demonstrated presence in a food matrix provides a basis for GRAS (Generally Recognized As Safe) evaluation and potential use as a flavoring substance [1]. This natural provenance may simplify regulatory pathways for flavor applications compared to purely synthetic analogs.

flavor chemistry natural product identification food science

Optimal Application Scenarios for 2,3-Dimethyl-2-(propan-2-yl)butanoic Acid (CAS 23119-04-2) Based on Verified Evidence


Manufacture of WS-23 and Next-Generation Cooling Amides for Oral Care and Confectionery

The target compound is the definitive starting material for synthesizing WS-23 (via acid chloride formation and methylamine reaction) as well as a series of patented N-alkoxyalkyl-2,3-dimethyl-2-isopropylbutyramides. These derivatives have been shown in controlled human panel tests to produce a cooling sensation lasting 30 minutes at 2000 ppm, with several matching or exceeding WS-23 in intensity [1]. The higher boiling point of the acid (239.6 °C) relative to simpler analogs facilitates solvent removal and purification during the synthesis of these amides [2]. This scenario is ideal for manufacturers of cooling agents for toothpaste, mouthwash, chewing gum, and confectionery.

Structure-Activity Relationship (SAR) Studies and Cooling Agent Library Synthesis

The free carboxylic acid functionality enables systematic derivatization into esters, amides, and other functional groups. US7030273 demonstrates the preparation of at least 8 distinct amide derivatives from the acid chloride intermediate [1]. This versatility supports SAR programs aimed at optimizing cooling potency, duration, taste profile, and melting point. The acid's high lipophilicity (XLogP3 = 2.8) provides a starting point for tuning the partition coefficient of the final cooling molecule through selection of appropriate amine or alcohol coupling partners .

Natural Flavor Enhancement in Seafood and Savory Products

The compound's identification as a natural component of tuna flavor makes it a candidate for use as a flavor enhancer or reconstituting agent in processed seafood products [1]. Its branched, tertiary structure contributes to the unique organoleptic profile of tuna. Unlike synthetic cooling agents, this natural occurrence provides a regulatory advantage for food applications, potentially qualifying for natural flavor labeling in jurisdictions that recognize naturally occurring substances.

Development of Liquid and Low-Melting Coolant Blends

Several amide derivatives of the target acid described in US7030273 have melting points as low as 32–40 °C, and the patent explicitly teaches their utility in forming eutectic liquid coolant mixtures [1]. The acid itself, with a boiling point of 239.6 °C, is a non-volatile precursor that can be incorporated into formulations requiring thermal stability. This scenario applies to developers of liquid cooling concentrates for beverages, e-liquids, and topical formulations where solvent-free or low-solvent delivery is desired.

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